N-Boc-(R)-(+)-2-amino-1-butanol
Overview
Description
N-Boc-®-(+)-2-amino-1-butanol: is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.
Mechanism of Action
Target of Action
N-Boc-®-(+)-2-amino-1-butanol, also known as ®-tert-Butyl (1-hydroxybutan-2-yl)carbamate, is primarily used as a protective group in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting these amine groups during chemical reactions . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group . The Boc group can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent . The compound is involved in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Result of Action
The result of the compound’s action is the successful protection of amine groups during chemical reactions, preventing unwanted side reactions and facilitating the synthesis of complex molecules .
Action Environment
The action of N-Boc-®-(+)-2-amino-1-butanol can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of strong bases or nucleophiles . Additionally, the efficiency of the Boc group’s cleavage can be influenced by the acidity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-®-(+)-2-amino-1-butanol typically involves the protection of the amino group of ®-(+)-2-amino-1-butanol with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of N-Boc-®-(+)-2-amino-1-butanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-phase catalysts can enhance the efficiency and yield of the reaction. The product is typically purified by crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-®-(+)-2-amino-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Tosyl chloride, mesyl chloride, triethylamine.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of ®-(+)-2-amino-1-butanol.
Substitution: Formation of tosylated or mesylated derivatives.
Scientific Research Applications
N-Boc-®-(+)-2-amino-1-butanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of peptide-based probes and inhibitors for studying enzyme activity and protein interactions.
Medicine: Utilized in the development of chiral drugs and as a building block for the synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-Boc-®-(+)-2-amino-1-propanol: Similar structure with a shorter carbon chain.
N-Boc-®-(+)-2-amino-3-methyl-1-butanol: Similar structure with a branched carbon chain.
N-Cbz-®-(+)-2-amino-1-butanol: Similar structure with a different protecting group (carbobenzyloxy).
Uniqueness: N-Boc-®-(+)-2-amino-1-butanol is unique due to its specific chiral center and the presence of the Boc protecting group. This combination allows for selective reactions and the synthesis of chiral molecules with high enantiomeric purity. The Boc group is also easily removable under mild acidic conditions, making it a versatile protecting group in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGWGOFPUXNOV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465741 | |
Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150736-71-3 | |
Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150736-71-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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